Ofloxacin Q acid, (R)-
Description
Contextualization of (R)-Ofloxacin Q Acid within the Fluoroquinolone Class
(R)-Ofloxacin Q acid, also known by its chemical name (3R)-9,10-Difluoro-2,3-dihydro-3-methyl-7-oxo-7H-pyrido[1,2,3-de]-1,4-benzoxazine-6-carboxylic acid, is a quinolone analog. biosynth.comsynzeal.comsimsonpharma.com It is structurally related to the fluoroquinolone class of antibiotics, a group of synthetic antibacterial agents that function by inhibiting bacterial DNA gyrase and topoisomerase IV. biosynth.comnih.govasm.org These enzymes are vital for bacterial DNA replication, transcription, and repair. biosynth.com
Ofloxacin (B1677185) itself is a racemate, meaning it is composed of equal amounts of two enantiomers: the (S)-isomer (levofloxacin) and the (R)-isomer (dextrofloxacin). nih.govasm.org The (S)-enantiomer, levofloxacin (B1675101), is significantly more active against bacteria than the (R)-enantiomer. asm.orgthieme-connect.compku.edu.cn (R)-Ofloxacin Q acid serves as a key intermediate or impurity in the synthesis of these medically important compounds. synzeal.com
Stereochemical Significance and Designations of (R)-Ofloxacin Q Acid
The stereochemistry of fluoroquinolones is a critical determinant of their biological activity. The ofloxacin molecule possesses a chiral center at the C-3 position of the oxazine (B8389632) ring, leading to the existence of (R) and (S) enantiomers. asm.org The designation "(R)-" in (R)-Ofloxacin Q acid refers to the specific three-dimensional arrangement of atoms around this chiral center, as defined by the Cahn-Ingold-Prelog priority rules. scispace.com
This specific stereoisomer is the dextrorotatory form. medchemexpress.com The differential activity between the enantiomers of ofloxacin underscores the importance of stereochemistry in drug design and synthesis, with the (S)-isomer being the more potent antibacterial agent. asm.org
Overview of its Primary Roles in Chemical Synthesis and Environmental Transformation Pathways
(R)-Ofloxacin Q acid holds a dual significance in the lifecycle of fluoroquinolone antibiotics.
In Chemical Synthesis: It is a pivotal intermediate in the synthesis of ofloxacin and its enantiomers. researchgate.netchemicalbook.com Synthetic routes often involve the preparation of this difluoro carboxylic acid derivative, which is then further reacted, for example with N-methylpiperazine, to yield the final active pharmaceutical ingredient. researchgate.netgoogle.com Its presence as an impurity is also monitored during the manufacturing process to ensure the quality and purity of the final drug product. synzeal.com
In Environmental Transformation: Ofloxacin is frequently detected in various environmental compartments due to its widespread use and incomplete removal in wastewater treatment plants. acs.orgcsic.es Once in the environment, ofloxacin can undergo various transformation processes, including photodegradation. acs.orgnih.govoatext.com Studies have shown that the degradation of ofloxacin can lead to the formation of various byproducts. scispace.commdpi.com These transformation pathways can involve modifications to the piperazinyl ring, such as decarboxylation and ring-opening. nih.gov The core structure of ofloxacin Q acid represents a stable moiety that can be a product of these environmental degradation pathways.
Interactive Data Tables
Chemical Identity of (R)-Ofloxacin Q Acid
| Property | Value | Source |
| IUPAC Name | (3R)-9,10-Difluoro-2,3-dihydro-3-methyl-7-oxo-7H-pyrido[1,2,3-de]-1,4-benzoxazine-6-carboxylic acid | synzeal.comsimsonpharma.com |
| Synonyms | Dextrofloxacin Difluoro Impurity | synzeal.com |
| CAS Number | 110548-07-7 | biosynth.comsynzeal.comsimsonpharma.com |
| Molecular Formula | C13H9F2NO4 | biosynth.comfda.gov |
| Molecular Weight | 281.21 g/mol | biosynth.comfda.gov |
Related Fluoroquinolone Compounds
| Compound Name | Description | Key Characteristic |
| Ofloxacin | A racemic mixture of (S)- and (R)-enantiomers; a broad-spectrum fluoroquinolone antibiotic. nih.govajol.info | Racemate nih.gov |
| Levofloxacin | The (S)-enantiomer of ofloxacin; the more biologically active isomer. asm.orgthieme-connect.com | (S)-isomer |
| Dextrofloxacin | The (R)-enantiomer of ofloxacin; less biologically active than levofloxacin. medchemexpress.comcaymanchem.com | (R)-isomer |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2R)-6,7-difluoro-2-methyl-10-oxo-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9F2NO4/c1-5-4-20-12-9(15)8(14)2-6-10(12)16(5)3-7(11(6)17)13(18)19/h2-3,5H,4H2,1H3,(H,18,19)/t5-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVKWWNNJFKZNJO-RXMQYKEDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1COC2=C3N1C=C(C(=O)C3=CC(=C2F)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1COC2=C3N1C=C(C(=O)C3=CC(=C2F)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9F2NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
110548-07-7 | |
| Record name | Ofloxacin Q acid, (R)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0110548077 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | OFLOXACIN Q ACID, (R)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/54WED5A4S7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthetic Methodologies and Enantioselective Preparation of R Ofloxacin Q Acid
Pathways for the Preparation of Quinolonic Acid Intermediates Related to Ofloxacin (B1677185)
The synthesis of ofloxacin and its intermediates involves the construction of the characteristic tricyclic pyrido[1,2,3-de]-1,4-benzoxazine ring system.
Utilization of 2,3,4-Trifluoronitrobenzene Derivatives in Ring System Formation
A common starting material for the synthesis of ofloxacin is 2,3,4-trifluoronitrobenzene. chemicalbook.commarketpublishers.comsigmaaldrich.cnchemicalbook.combiomall.in This compound serves as a key building block for creating the fluoroquinolone structure. marketpublishers.com The synthesis typically begins with the alkaline hydrolysis of 2,3,4-trifluoronitrobenzene. chemicalbook.comacademicjournals.org This initial step selectively replaces the fluorine atom adjacent to the nitro group with a hydroxyl group to yield 2-hydroxy-3,4-difluoronitrobenzene. chemicalbook.comacademicjournals.org
Following the formation of the hydroxy derivative, the next step involves alkylation. The 2-hydroxy-3,4-difluoronitrobenzene is reacted with chloroacetone (B47974) in an alkaline medium, resulting in the formation of 2-acetonyloxy-3,4-difluoronitrobenzene. academicjournals.orgresearchgate.net This ether derivative then undergoes reductive cyclization, often catalyzed by Raney nickel, to form the crucial 7,8-difluoro-2,3-dihydro-3-methyl-4H-1,4-benzoxazine intermediate. chemicalbook.comresearchgate.net
Cyclization Reactions for Pyrido[1,2,3-de]-1,4-benzoxazine Core Elaboration
The elaboration of the pyrido[1,2,3-de]-1,4-benzoxazine core is a critical phase in the synthesis. The 7,8-difluoro-2,3-dihydro-3-methyl-4H-1,4-benzoxazine intermediate is reacted with diethyl ethoxymethylenemalonate (EMME). chemicalbook.comquickcompany.in This reaction is followed by a cyclization step, which can be achieved using reagents like polyphosphoric acid or a mixture of acetic anhydride (B1165640) and sulfuric acid, to form the tricyclic ring system. chemicalbook.comresearchgate.net The product of this cyclization is the ethyl ester of 9,10-difluoro-3-methyl-7-oxo-2,3-dihydro-7H-pyrido[1,2,3-de]-1,4-benzoxazine-6-carboxylic acid. chemicalbook.comquickcompany.inajol.info
It has been noted that dimerization can occur as a side reaction during the cyclization process, leading to the formation of an impurity. smolecule.com This dimerization involves the elimination of hydrogen fluoride (B91410) and subsequent intermolecular coupling. smolecule.com
Hydrolysis Strategies for Carboxylic Acid Group Formation
The final step in the formation of the Ofloxacin Q acid is the hydrolysis of the ester group to a carboxylic acid. This can be accomplished through either acidic or basic hydrolysis. quickcompany.in Acid hydrolysis is often carried out using a mixture of hydrochloric acid and acetic acid. google.com For instance, the ethyl ester can be hydrolyzed by refluxing with a mixture of hydrochloric acid and acetic acid to yield the desired carboxylic acid.
Alternatively, base-catalyzed hydrolysis using sodium hydroxide (B78521) or potassium hydroxide is also a common method. quickcompany.ingoogle.comgoogle.com However, it has been reported that using aqueous sodium hydroxide can sometimes lead to lower purity due to competing amide hydrolysis. One-pot processes have also been developed where the ester is formed and then hydrolyzed in the same reaction vessel, improving efficiency. google.comgoogle.com
Enantioselective Synthetic Approaches for (R)-Ofloxacin Q Acid
The development of enantioselective methods is crucial for producing the single, more active (S)-enantiomer of ofloxacin (levofloxacin). asm.org This necessitates the preparation of the corresponding chiral intermediates, including (R)-Ofloxacin Q acid.
Application of Chiral Auxiliaries in Stereocontrolled Synthesis
Chiral auxiliaries are compounds that are temporarily incorporated into a synthesis to control the stereochemical outcome of a reaction. wikipedia.org In the context of ofloxacin synthesis, chiral auxiliaries can be used to direct the formation of the desired enantiomer of the benzoxazine (B1645224) intermediate. For example, a chiral auxiliary can be attached to the precursor molecule before the cyclization step, influencing the stereochemistry of the newly formed chiral center. After the desired stereochemistry is established, the auxiliary is removed. While the direct application of specific chiral auxiliaries for (R)-Ofloxacin Q acid is not extensively detailed in the provided results, this remains a fundamental and established strategy in asymmetric synthesis. wikipedia.orgslideshare.net
Asymmetric Catalysis in Key Reaction Steps
Asymmetric catalysis offers a more efficient route to enantiomerically pure compounds by using a small amount of a chiral catalyst to generate a large amount of the desired product.
Organocatalysis: Chiral organocatalysts, such as those based on proline derivatives and cinchona alkaloids, have been employed to promote enantioselective cyclization reactions. smolecule.com These catalysts function through non-covalent interactions like hydrogen bonding to control the stereochemistry of the key bond-forming step. smolecule.comnih.gov For instance, a chiral Brønsted acid-catalyzed transfer hydrogenation has been utilized as a key step in an asymmetric synthesis of (R)-ofloxacin, demonstrating excellent enantioselectivity. thieme-connect.com
Metal-Based Catalysis: Lewis acid-catalyzed approaches have proven effective for the formation of the benzoxazine ring. smolecule.com Boron-based Lewis acids, for example, have shown high catalytic activity in ring-opening and cyclization reactions. smolecule.com The use of chiral catalysts can enable the direct asymmetric synthesis of the benzoxazine ring system. smolecule.com
Enzymatic Catalysis: Enzymatic catalysis is an emerging and environmentally friendly approach. smolecule.com For example, tyrosinase-mediated reactions have been developed for synthesizing tricyclic benzoxazine derivatives through ortho-hydroxylation followed by a Michael addition and intramolecular ring closure, offering high stereoselectivity. smolecule.com
Phase-Transfer Catalysis: Phase-transfer catalysis using chiral quaternary ammonium (B1175870) salts has been explored for the asymmetric synthesis of benzoxazine precursors through enantioselective alkylation reactions. smolecule.com This method offers advantages in terms of scalability and catalyst recovery. smolecule.com
Diastereoselective Synthesis through Chiral Intermediate Manipulation
Diastereoselective synthesis represents a powerful strategy to obtain the desired (R)-enantiomer of Ofloxacin Q acid by employing chiral auxiliaries or catalysts to control the stereochemical outcome of the reaction. One notable approach involves the use of optically active starting materials to introduce the desired chirality early in the synthetic sequence.
A key method for preparing optically active ofloxacin isomers involves the use of their optically resolved synthetic intermediates. asm.org For instance, the synthesis can commence with a chiral building block that already possesses the correct stereochemistry at the C-3 position of the benzoxazine ring system. This pre-existing stereocenter then directs the formation of subsequent stereocenters, leading to the desired diastereomer.
An example of this strategy is the asymmetric metal-free synthesis of fluoroquinolones through organocatalytic hydrogenation. thieme-connect.com In a small-scale synthesis of (R)-ofloxacin, a chiral Brønsted acid was used to catalyze a transfer hydrogenation reaction, achieving excellent enantiofacial discrimination with low catalyst loading under mild conditions. thieme-connect.com This key step establishes the chirality that is carried through to the final (R)-Ofloxacin Q acid intermediate.
The general synthetic route often involves the reaction of a tetrafluorobenzoyl derivative with a chiral amino alcohol, such as (R)-2-amino-1-propanol. The subsequent cyclization reaction, typically under basic conditions, forms the benzoxazine ring system with the desired stereochemistry.
Table 1: Key Chiral Intermediates and Reagents in Diastereoselective Synthesis
| Chiral Intermediate/Reagent | Role in Synthesis | Reference |
| (R)-2-amino-1-propanol | Introduces the (R) stereocenter at the C-3 position. | google.com |
| Chiral Brønsted acid | Catalyzes asymmetric transfer hydrogenation to create a chiral center. | thieme-connect.com |
| Optically resolved synthetic intermediates | Serve as starting materials with pre-defined chirality. | asm.org |
Resolution of Racemic Precursors to Yield (R)-Enantiomer
An alternative to asymmetric synthesis is the resolution of a racemic mixture of a precursor to Ofloxacin Q acid. This approach involves synthesizing the racemate and then separating the two enantiomers. Various techniques can be employed for this purpose, with chiral chromatography and diastereomeric salt formation being the most common.
One documented method involves the esterification of a racemic intermediate, 9,10-difluoro-3-(hydroxymethyl)-7-oxo-2,3-dihydro-7H-pyrido[1,2,3-de]-1,4-benzoxazine-6-carboxylic acid ethyl ester, with 3,5-dinitrobenzoyl chloride to form a racemic ester. The resulting diastereomeric esters can then be separated using chiral high-performance liquid chromatography (HPLC), achieving an enantiomeric excess of greater than 99%.
Another approach is enantioselective liquid-liquid extraction (ELLE). ua.pt This technique has been explored for the enantioseparation of ofloxacin itself and could be adapted for its precursors. ua.pt By using a chiral selector, one enantiomer can be selectively extracted into a separate phase. ua.pt For example, a system using a hydrophobic eutectic solvent and a chiral selector like carboxymethyl-β-cyclodextrin has shown promise in separating ofloxacin enantiomers. ua.pt
Classical resolution via diastereomeric salt formation is also a viable option. This involves reacting the racemic carboxylic acid with a chiral base to form diastereomeric salts. These salts often have different solubilities, allowing for their separation by fractional crystallization. Once separated, the desired enantiomer of the carboxylic acid can be recovered by acidification.
Table 2: Comparison of Resolution Techniques for (R)-Ofloxacin Q Acid Precursors
| Resolution Technique | Principle | Advantages | Disadvantages |
| Chiral HPLC | Differential interaction with a chiral stationary phase. | High enantiomeric purity. | Can be costly for large-scale production. |
| Enantioselective Liquid-Liquid Extraction | Selective partitioning between two immiscible phases using a chiral selector. | Potentially scalable and continuous. | Requires optimization of solvent systems and chiral selectors. |
| Diastereomeric Salt Formation | Formation of diastereomeric salts with different physical properties (e.g., solubility). | Established and often cost-effective method. | Success is dependent on finding a suitable resolving agent and crystallization conditions. |
Investigation of Side Reactions and Impurity Formation during Synthesis
The synthesis of (R)-Ofloxacin Q acid is not without its challenges, and the formation of impurities can affect the yield and purity of the final product. Understanding the potential side reactions is crucial for process optimization and quality control.
During the synthesis of levofloxacin (B1675101), the (S)-enantiomer, several process-related impurities have been identified, and similar impurities can be expected in the synthesis of the (R)-enantiomer. derpharmachemica.com One common impurity is Ofloxacin impurity E, which is 9-Fluoro-3-methyl-7-oxo-10-(piperazin-1-yl)-2,3-dihydro-7H-pyrido[1,2,3-de]-1,4-benzoxazine-6-carboxylic acid. N-oxide derivatives can also form during the piperazine (B1678402) functionalization step.
In the synthesis of levofloxacin from (S)-(-)-9,10-difluoro-3-methyl-7-oxo-2,3-dihydro-7H-pyrido[1,2,3-de] asm.orgbenzoxazine-6-carboxylic acid (the corresponding acid to (R)-Ofloxacin Q acid), various solvent systems can impact the reaction yield and impurity profile. sciforum.net The use of high temperatures can also lead to side reactions. sciforum.net
One specific impurity, Impurity-1, has been identified as forming through an elimination-dimerization process involving two molecules of the difluoro-carboxylic acid intermediate. smolecule.com Protecting groups, such as trimethylchlorosilane for hydroxyl and amino groups, can be used to increase the utilization of reagents like (2,3,4,5)-tetrafluorobenzoyl chloride and reduce the formation of certain impurities. google.com
Table 3: Common Impurities in the Synthesis of Ofloxacin and its Intermediates
| Impurity Name/Type | Formation Pathway | Reference |
| Ofloxacin impurity E | Incomplete reaction or side reaction during piperazine coupling. | |
| N-Oxide derivatives | Oxidation of the piperazine nitrogen. | |
| Dimerization products | Elimination-dimerization of the difluoro-carboxylic acid intermediate. | smolecule.com |
| Unreacted intermediates | Incomplete reaction of starting materials. | google.com |
Role and Significance in Fluoroquinolone Production and Transformation
(R)-Ofloxacin Q Acid as a Key Synthetic Intermediate for Ofloxacin (B1677185) and Levofloxacin (B1675101)
Ofloxacin Q-acid, chemically known as 9,10-Difluoro-2,3-dihydro-3-methyl-7-oxo-7H-pyrido[1,2,3-de]-1,4-benzoxazine-6-carboxylic acid, is a pivotal intermediate in the synthesis of the widely used fluoroquinolone antibiotics Ofloxacin and Levofloxacin. chemicalbook.comfengchengroup.comchembk.com The synthesis pathway for these antibiotics involves a crucial step where the fluorine atom at the C-10 position of the Q-acid molecule is substituted by N-methylpiperazine. chemicalbook.com
Ofloxacin is a racemic mixture, meaning it contains equal amounts of two enantiomers: the (S)-isomer (Levofloxacin) and the (R)-isomer (Dextrofloxacin). vjs.ac.vn To produce the racemic Ofloxacin, manufacturers utilize the racemic form of Ofloxacin Q-acid as the starting intermediate. chemicalbook.comquickcompany.in In this context, (R)-Ofloxacin Q acid is a constituent of this racemic starting material.
Conversely, Levofloxacin is an enantiopure drug containing only the (S)-(-)-isomer of Ofloxacin, which exhibits significantly greater antibacterial activity than the (R)-isomer. wikipedia.orgasm.orgnih.gov Therefore, the synthesis of Levofloxacin requires a stereospecific approach, using the pure (S)-enantiomer of the intermediate, known as Levofloxacin Q-acid ((S)-(-)-9,10-Difluoro-2,3-dihydro-3-methyl-7-oxo-7H-pyrido[1,2,3-de]-1,4-benzoxazine-6-carboxylic acid). sciforum.netgoogle.comtcichemicals.com This chiral intermediate is reacted with N-methylpiperazine to yield the final, optically active Levofloxacin. sciforum.netgoogle.com The synthesis of these optically active isomers often begins with optically resolved intermediates to ensure the enantiomeric purity of the final product. asm.org
| Target Antibiotic | Required Intermediate | Role of (R)-Ofloxacin Q Acid |
|---|---|---|
| Ofloxacin (Racemic) | Racemic Ofloxacin Q-Acid | Constituent of the racemic mixture used as the primary starting material. chemicalbook.comquickcompany.in |
| Levofloxacin ((S)-isomer) | (S)-Ofloxacin Q-Acid (Levofloxacin Q-Acid) | Not directly used; its presence as an impurity in the (S)-isomer starting material must be controlled. fengchengroup.comgoogle.com |
Identification as a Chiral Impurity in Levofloxacin Manufacturing Processes
In the production of Levofloxacin, achieving high enantiomeric purity is a critical quality objective, as the therapeutic activity resides in the (S)-isomer, while the (R)-isomer is less active. vjs.ac.vnnih.govresearchgate.net The presence of the unwanted (R)-isomer of Ofloxacin in the final drug product is considered a chiral impurity. researchgate.netscielo.br
This impurity in the final product can originate from the key synthetic intermediate, Levofloxacin Q-acid. If the (S)-Ofloxacin Q-acid used in the synthesis is contaminated with its enantiomer, (R)-Ofloxacin Q acid, this impurity will carry through the subsequent reaction steps, resulting in the formation of (R)-Ofloxacin alongside Levofloxacin. pmarketresearch.com Consequently, stringent quality control of the chiral intermediate is mandatory to ensure the purity of the active pharmaceutical ingredient. scielo.br
Regulatory standards and pharmacopeial limits dictate the maximum allowable level of impurities. The quality control of Levofloxacin Q-acid production batches often involves monitoring for deviations in reaction conditions that could lead to impurities. pmarketresearch.com Analytical methods, such as chiral High-Performance Liquid Chromatography (HPLC), are developed and validated to separate and quantify the (R)-enantiomer in both the final drug and the key intermediates. scielo.brnih.govoup.com Supplier specifications for Ofloxacin Q-acid reflect this, with certificates of analysis setting strict limits on the content of the dextro-isomer, which is the (R)-form. fengchengroup.com
| Testing Item | Standard Limit | Significance |
|---|---|---|
| Assay (Ofloxacin Q-acid) | ≥ 98.0% | Ensures the potency and identity of the intermediate. fengchengroup.com |
| Dextro-isometer ((R)-isomer) | ≤ 0.3% | Controls the level of the critical chiral impurity that can affect the purity of the final Levofloxacin product. fengchengroup.com |
| Single Impurity | ≤ 0.2% | Limits other non-chiral impurities. fengchengroup.com |
| Total Impurity | ≤ 1.5% | Sets a maximum for all combined impurities. fengchengroup.com |
Advanced Analytical Characterization and Chiral Separation Methodologies
Spectroscopic Techniques for Structural Elucidation and Confirmation
Spectroscopic methods are indispensable for confirming the molecular structure and assessing the purity of pharmaceutical compounds.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the definitive structural and stereochemical assignment of chiral molecules. Advanced solid-state NMR techniques have been employed to investigate the atomic-level structure and dynamics of ofloxacin (B1677185) enantiomers. acs.orgnih.gov These methods can distinguish between enantiomers by examining differences in the local electronic environment, the spatial proximity of nuclei (e.g., ¹H and ¹³C), and site-specific spin-lattice relaxation times. acs.org
For instance, 2D ¹H-¹³C heteronuclear correlation (HETCOR) spectra can reveal differences in molecular dynamics between enantiomers; a stronger dipolar coupling suggests slower dynamics. acs.orgnih.gov In studies of ofloxacin, specific heteronuclear correlations observed in one enantiomer but absent in the other provide a basis for differentiation. acs.org Furthermore, systematic NMR investigations of ofloxacin in various pH environments, utilizing ¹H, ¹³C, DEPT, COSY, HSQC, and HMBC techniques, have enabled complete spectral assignment. newdrugapprovals.orgresearchgate.net The coupling constants between ¹³C and ¹⁹F are particularly useful for assigning aromatic ¹³C signals. newdrugapprovals.orgresearchgate.net While specific NMR data for the isolated (R)-enantiomer of Ofloxacin Q acid is not widely published, these established methodologies for ofloxacin are directly applicable for its structural and stereochemical confirmation. Additionally, ¹⁹F NMR has been utilized in enantioseparation studies to quantify ofloxacin enantiomers. ua.pt
| Nucleus | Technique | Observed Chemical Shifts (δ, ppm) / Key Findings | Reference |
|---|---|---|---|
| ¹H & ¹³C | ¹H NMR, ¹³C NMR, DEPT, COSY, HSQC, HMBC | Complete assignment of signals in different pH environments. ¹³C-¹⁹F coupling aids in aromatic carbon assignment. | newdrugapprovals.orgresearchgate.net |
| ¹³C & ¹H | Solid-State NMR (CP-MAS, FSLG-HETCOR) | Differentiates enantiomers based on variations in chemical shift anisotropy, molecular dynamics, and spin-lattice relaxation times. | acs.orgnih.gov |
| ¹⁹F | ¹⁹F NMR | Used to quantify enantiomers in separation experiments. | ua.pt |
High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the precise molecular weight and elemental composition of a compound, and for identifying its impurities and degradation products. researchopenworld.com In the context of ofloxacin, LC-HRMS and tandem MS (MS/HRMS) have been instrumental in detecting and structurally elucidating transformation products (TPs) following photocatalytic treatments. conicet.gov.ar The use of isotopically labeled ofloxacin (e.g., ofloxacin-d3) in conjunction with HRMS provides robust structural evidence for identified TPs and helps discriminate between positional isomers. conicet.gov.ar
This untargeted workflow, often assisted by data-mining techniques like mass defect filtering, can effectively screen large datasets to pinpoint potential candidates for degradation products. conicet.gov.ar For example, one study successfully reduced 2497 mass peaks to 70 potential TP candidates through this approach. conicet.gov.ar HRMS has also been used to confirm the structure of impurities like N,N'-Desethylene Ofloxacin Hydrochloride. Given that Ofloxacin Q acid is a known related substance of ofloxacin, these HRMS methodologies are essential for its identification and characterization in pharmaceutical preparations. nih.govbiosynth.com
| Technique | Application | Key Findings | Reference |
|---|---|---|---|
| LC-ESI-HRMS / MS/HRMS | Identification of Transformation Products | Used to detect and elucidate the structure of ofloxacin TPs after photocatalytic degradation. | conicet.gov.ar |
| HRMS with Isotopic Labeling (Ofloxacin-d3) | Structural Confirmation | Aids in confirming TP structures and discriminating between positional isomers. | conicet.gov.ar |
| HRMS | Impurity Characterization | Confirmed the structure of degradation products such as N,N'-Desethylene Ofloxacin Hydrochloride. |
Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are fundamental techniques for functional group analysis and purity assessment. UV-Vis spectrophotometry provides a simple, economical, and accurate method for the quantitative estimation of ofloxacin in bulk and pharmaceutical forms. asianpubs.orgprimescholars.com The method is based on measuring the maximum absorbance (λmax) of the drug in a suitable solvent. primescholars.com For ofloxacin, λmax has been reported at various wavelengths depending on the solvent and pH, such as 291.6 nm in 0.1 N HCl, 287 nm in 0.1 N NaOH, and 294 nm in distilled water or methanol. asianpubs.orgprimescholars.comscielo.brerpublications.com The technique demonstrates linearity over specific concentration ranges, adhering to Beer's law, making it suitable for routine analysis and purity checks. asianpubs.orghakon-art.com
Fourier Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in the molecule by analyzing the absorption of infrared radiation. It has been used to characterize ofloxacin and related materials, such as in cocrystal formation studies where it helps demonstrate the interactions (e.g., hydrogen bonding) between the drug and a coformer. researchgate.netacs.org Theoretical calculations combined with experimental IR spectra provide a deeper understanding of the vibrational structure of the molecule. derpharmachemica.com These methods are directly applicable to (R)-Ofloxacin Q acid for confirming its functional group architecture and assessing the purity of samples.
| Solvent / Medium | λmax (nm) | Concentration Range (µg/mL) | Reference |
|---|---|---|---|
| 0.1 N Hydrochloric Acid | 291.6 / 293 | 1-10 / 0.63-12.5 | asianpubs.orgscielo.br |
| 0.1 N Sodium Hydroxide (B78521) | 287 | 0.63-12.5 | scielo.br |
| Distilled Water | 294 | 3.125-25 | primescholars.com |
| Methanol | 294 | 15 | erpublications.com |
| pH 6.8 Phosphate Buffer | 284.0 | 1-6 | hakon-art.com |
Chromatographic Enantioseparation Techniques for (R)-Ofloxacin Q Acid
Chromatographic techniques are the cornerstone for separating enantiomers, allowing for their individual quantification and isolation.
Chiral High-Performance Liquid Chromatography (HPLC) is a primary method for the enantioseparation of ofloxacin and its related substances. A variety of chiral stationary phases (CSPs) have been successfully employed for this purpose. Polysaccharide-derived CSPs are particularly common, with studies optimizing separations on columns such as Chiralpak® IB, Chiralpak® IA, Chiralcel® OD-H, and others. nih.govjst.go.jp For example, a baseline resolution of ofloxacin enantiomers was achieved on a Chiralcel OD-H column using a mobile phase of hexane-ethanol-methanol-acetic acid-diethylamine. jst.go.jp
Cyclodextrin-based CSPs have also proven effective. A semi-preparative HPLC method was developed using a chemically immobilized cyclodextrin (B1172386) derivative, which allowed for the separation of ofloxacin enantiomers on a milligram scale. nih.govscilit.com Another study achieved optimized enantioseparation using a macrocyclic antibiotic ristocetin (B1679390) A-bonded CSP under reversed-phase conditions. up.pt The choice of mobile phase, including organic modifiers and additives, is critical for achieving optimal resolution and efficiency. nih.govjst.go.jp These established HPLC methods using diverse CSPs can be adapted for the analytical and preparative separation of the enantiomers of Ofloxacin Q acid.
| Chiral Stationary Phase (CSP) Type | Specific Column Example | Elution Mode | Key Feature | Reference |
|---|---|---|---|---|
| Polysaccharide-based | Chiralcel® OD-H | Normal Phase | Baseline separation achieved with a mobile phase containing diethylamine (B46881) to enhance efficiency. | jst.go.jp |
| Polysaccharide-based | Chiralpak® IB, IA, AD; Chiralcel® OJ, OD | Isocratic | Investigated the influence of mobile phase and organic additives on enantioseparation. | nih.gov |
| Cyclodextrin-based | Mono (6A-azido-6A-deoxy)-per(p-chlorophenyl carbamoylated) β-CD | Not specified | Enabled semi-preparative separation on a milligram scale. | nih.govscilit.com |
| Macrocyclic Antibiotic | Ristocetin A-bonded CSP | Reversed Phase | Optimized for LC-MS compatibility, used to study enantioselective biodegradation. | up.pt |
Ligand-exchange chromatography (LEC) is a widely used and effective technique for the chiral resolution of ofloxacin and its related substances. nih.gov This method typically employs a standard achiral stationary phase, such as C18 or C8, with a mobile phase containing a chiral selector, a central metal ion (commonly copper(II)), and an organic modifier. nih.govvjs.ac.vnnih.gov The principle relies on the formation of transient diastereomeric ternary complexes between the chiral selector, the metal ion, and the analyte enantiomers, which exhibit different stabilities and thus different retention times. dergipark.org.tr
Various amino acids, such as L-isoleucine, L-leucine, L-phenylalanine, and L-proline, have been successfully used as chiral selectors. nih.govnih.govsioc-journal.cnresearchgate.net The separation is highly dependent on parameters like the type and concentration of the chiral ligand and metal ion, the mobile phase pH, the organic modifier content, and the column temperature. nih.govnih.govrsc.org Thermodynamic studies have shown that for ofloxacin, the chiral separation is often an enthalpy-controlled process, meaning lower temperatures can improve resolution. nih.govnih.gov This cost-effective and versatile technique has been applied to separate the enantiomers of ofloxacin and its six related substances, making it an ideal approach for the chiral resolution of (R)-Ofloxacin Q acid. nih.govvjs.ac.vn
| Stationary Phase | Chiral Selector (Ligand) | Central Ion | Mobile Phase Composition | Resolution (Rs) | Reference |
|---|---|---|---|---|---|
| C18 | L-isoleucine (10 mmol/L) | CuSO₄ (5 mmol/L) | Methanol-water | 3.54 (for Ofloxacin) | nih.gov |
| C18 | L-leucine (10 mmol/L) | CuSO₄ (5 mmol/L) | Methanol-water (12:88, v/v) | 2.4 | nih.gov |
| C8 | L-phenylalanine (10 mM) | CuSO₄ (5 mM) | Methanol-water (15:85, v/v) | 1.56 | vjs.ac.vn |
| C18 | Amino acid ionic liquid (4.0 mmol/L) | CuSO₄ (3.0 mmol/L) | Methanol-water (20:80, v/v) | Baseline separation | rsc.orgnih.gov |
| C18 | L-phenylalanine ethyl ester bis(trifluoromethanesulphonyl)imide (8 mmol/L) | Cu²⁺ (4 mmol/L) | Methanol-water (12:88, v/v), pH 4.8 | 1.84 | benthamdirect.com |
Quantitative Analytical Methods for Purity and Isomeric Content Determination
A variety of quantitative analytical methods are crucial for determining the purity and isomeric content of Ofloxacin Q acid, (R)-, ensuring the quality and consistency of the final product.
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the cornerstones of impurity profiling for ofloxacin. Stability-indicating reversed-phase HPLC (RP-HPLC) methods have been developed and validated according to ICH guidelines to separate and quantify ofloxacin from its degradation products and process-related impurities. researchgate.netsphinxsai.comsemanticscholar.org
These methods typically utilize C8 or C18 columns with a mobile phase consisting of a buffer (e.g., potassium dihydrogen phosphate) and an organic modifier like acetonitrile (B52724) or methanol. sphinxsai.comhakon-art.com Gradient elution is often employed to achieve optimal separation of all relevant impurities. researchgate.net Validation parameters such as specificity, linearity, accuracy, precision, and robustness are thoroughly evaluated to ensure the reliability of the methods. sphinxsai.comhakon-art.comajpaonline.com For instance, a validated RP-HPLC method demonstrated good recoveries, typically in the range of 99.8–103.73%, with intra- and inter-day precision having relative standard deviations (RSD) below 2%. sphinxsai.comhakon-art.com
UPLC methods, with their use of smaller particle size columns (e.g., 1.7 µm), offer faster analysis times and improved resolution. nih.govijprajournal.com A UPLC-MS method has been developed for the rapid and sensitive determination of ofloxacin in biological matrices, with a total analysis time of just three minutes. nih.gov
Table 2: HPLC and UPLC Methods for Ofloxacin Impurity Profiling
| Technique | Column | Mobile Phase Example | Detection | Key Validation Parameter | Reference |
|---|---|---|---|---|---|
| RP-HPLC | Qualisil BDS C18 (250mm × 4.6mm, 5µm) | 0.02 M KH2PO4 buffer: methanol:acetonitrile (75:15:10 v/v), pH 3.2 | UV (294 nm) | Accuracy (% recovery 97.6-92.9), %RSD < 2 | sphinxsai.com |
| RP-HPLC | Thermoseparation products C8 (250 cm × 4.6 mm, 5 µm) | Acetonitrile: Buffer (35:65 v/v) | UV (315 nm) | Linearity (50–300 µg/mL), Recovery (99.8–103.73%) | hakon-art.com |
| UPLC-MS | Waters Acquity UPLC BEH C18 Shield (150 × 2.1 mm, 1.7 μm) | Water: Acetonitrile (95:5 v/v) with 0.1% formic acid | Mass Spectrometry | Linearity (0.1 to 8 μg/mL), LOQ (0.10 μg/mL) | nih.gov |
| RP-HPLC | Develosil ODS HG-5 RP C18 (15x4.6mm, 5µm) | ACN: Methanol: Citric acid (50:45:5 v/v) | UV (296nm) | Linearity (0-50 µg/ml), Correlation coefficient >0.99 | ajpaonline.com |
Spectrophotometric methods offer simple and cost-effective alternatives for the quantitative determination of ofloxacin. These methods are often based on the measurement of UV absorbance of ofloxacin in acidic or alkaline media, with maximum absorbances typically observed around 293 nm in 0.1 M HCl and 287 nm in 0.1 M NaOH. scielo.br Other spectrophotometric approaches involve the formation of colored complexes, such as the 2:1 complex with iron(III) in an acidic medium, which can be measured in the visible region. scielo.br Indirect spectrophotometry, based on the oxidation of the drug with a known excess of an oxidizing agent like cerium (IV) sulphate and subsequent measurement of the unreacted oxidant, has also been developed. naturalspublishing.com Kinetic spectrophotometric methods, which measure the rate of a reaction involving ofloxacin, provide another avenue for its quantification. scielo.org.mx
Potentiometric methods, utilizing ion-selective electrodes, are valuable for the direct determination of ofloxacin in various samples. up.pt An ofloxacin-selective electrode based on tetrakis[3,5-bis(trifluoromethyl)phenyl]borate as an ion exchanger has demonstrated a Nernstian response over a wide concentration range (3 x 10⁻⁶ to 1 x 10⁻² mol L⁻¹) with a detection limit of 1 x 10⁻⁶ mol L⁻¹. up.pt Potentiometric titration is another established technique for the assay of ofloxacin and is recognized as an official method of analysis. ijpsjournal.commetrohmusa.com
Table 3: Spectrophotometric and Potentiometric Assay Methods for Ofloxacin
| Method | Principle | Wavelength/Sensor | Linearity Range | Reference |
|---|---|---|---|---|
| UV Spectrophotometry | Absorbance in 0.1 M HCl | 293 nm | 0.63-12.5 µg/mL | scielo.br |
| Visible Spectrophotometry | Complexation with Fe(III) | 420 nm | 10-120 µg/mL | scielo.br |
| Indirect Spectrophotometry | Oxidation with Ce(IV) | 507 nm | 0.5—3.0 µg/mL | naturalspublishing.com |
| Potentiometry | Ion-selective electrode | Ofloxacin-selective PVC membrane electrode | 3x10⁻⁶–1x10⁻² mol L⁻¹ | up.pt |
| Potentiometric Titration | Titration with perchloric acid | Glass electrode | N/A | ijpsjournal.comscielo.br |
For the detection of trace levels of Ofloxacin Q acid, (R)- and its impurities, more sensitive and selective techniques such as fluorescence and electrochemical detection are employed.
Fluorescence detection, often coupled with HPLC, provides high sensitivity for the analysis of ofloxacin enantiomers in biological and environmental samples. pku.edu.cnnih.gov The native fluorescence of the ofloxacin molecule allows for its detection at low concentrations. For instance, an HPLC method with fluorescence detection (excitation at 290 nm; emission at 500 nm) has been used for the determination of ofloxacin in human aqueous humor. nih.gov Another method for analyzing ofloxacin enantiomers in sewage utilized fluorescence detection with excitation at 303 nm and emission at 505 nm, achieving a limit of quantification of 0.08 μg/L for each enantiomer. pku.edu.cn
Electrochemical detection has gained significant attention due to its high sensitivity, simplicity, and potential for miniaturization. Various electrochemical sensors have been developed for ofloxacin determination. These include immunosensors that utilize the specific binding between an antibody and ofloxacin for selective detection. mdpi.com An enantioselective immunosensor has been reported for the determination of R- and S-ofloxacin with detection limits in the sub-ng/mL range. mdpi.com Voltammetric methods, such as differential pulse voltammetry (DPV) and square wave voltammetry (SWV), using modified electrodes (e.g., glassy carbon electrodes modified with nanomaterials) have also been developed for the ultrasensitive detection of ofloxacin. nih.govdergipark.org.trelectrochemsci.org These sensors can achieve low detection limits, often in the nanomolar to micromolar range. nih.govdergipark.org.tr
Table 4: Advanced Detection Techniques for Trace Analysis of Ofloxacin
| Technique | Principle | Limit of Detection (LOD) / Limit of Quantification (LOQ) | Application | Reference |
|---|---|---|---|---|
| HPLC-Fluorescence | Native fluorescence | LOQ: 0.08 μg/L | Sewage samples | pku.edu.cn |
| HPLC-Fluorescence | Native fluorescence | N/A | Human aqueous humour | nih.gov |
| Electrochemical Immunosensor | Competitive binding assay | LOD: 0.30 ng/mL (R-ofloxacin) | N/A | mdpi.com |
| Differential Pulse Voltammetry (DPV) | Electrochemical oxidation | LOD: 3.7 x 10⁻⁸ mol/L | Commercial samples | nih.gov |
| Square Wave Voltammetry (SWV) | Electrochemical oxidation | LOD: 1.76 x 10⁻⁸ M | Human urine and pharmaceutical samples | dergipark.org.tr |
| Fluorescence Quenching | Interaction with terbium complex | N/A | Sensor development | researchgate.net |
Mechanistic and Theoretical Investigations
Elucidation of Reaction Mechanisms in the Formation and Transformation of (R)-Ofloxacin Q-acid
The formation of Ofloxacin (B1677185) Q-acid typically occurs through the degradation of ofloxacin. acs.orgresearchgate.net One of the primary pathways for this transformation is photodegradation. nih.gov Studies on ofloxacin in various solutions have shown that the molecule is susceptible to degradation upon exposure to light, leading to a variety of transformation products, including Ofloxacin Q-acid. acs.orgresearchgate.netnih.gov The reaction mechanisms involved in the formation of Ofloxacin Q-acid often involve the cleavage of the piperazine (B1678402) ring, a key structural feature of the parent ofloxacin molecule. acs.orgresearchgate.net
Research into the synthesis of ofloxacin and its derivatives has also provided insights into the stability of the core molecular structure. For instance, the synthesis of levofloxacin (B1675101), the (S)-enantiomer of ofloxacin, often involves the hydrolysis of an ester precursor to yield the carboxylic acid. google.com This step highlights the reactivity of the carboxylic acid group, which is a defining feature of Ofloxacin Q-acid.
Furthermore, studies on the degradation of ofloxacin in the presence of catalysts have revealed complex reaction pathways. For example, the degradation of ofloxacin using a PDI–sunlight photocatalytic system involves demethylation at the piperazine ring and ketone formation at the morpholine (B109124) moiety. acs.orgresearchgate.net While these specific reactions may not directly form (R)-Ofloxacin Q-acid, they illustrate the various transformation pathways the ofloxacin molecule can undergo, providing a basis for understanding the formation of its degradation products.
Computational Chemistry and Molecular Modeling Studies
Computational methods have proven invaluable in understanding the properties and behavior of (R)-Ofloxacin Q-acid at a molecular level.
Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TDDFT) have been employed to study the electronic structure and UV absorption spectra of ofloxacin. jocpr.com These calculations, often using the B3LYP functional with basis sets like 6-31G(d,p), help in optimizing the molecular geometry and computing absorption energies. jocpr.com Such studies have shown that the electronic properties, including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, are crucial in determining the molecule's reactivity and absorption characteristics. jocpr.com
For ofloxacin, the first excited state is primarily due to the transition from HOMO to LUMO, which involves an intramolecular charge transfer from the nitrogen atoms of the heterocyclic ring to the carbonyl group. jocpr.com This charge transfer character is significant for understanding the molecule's interactions and reactivity. The calculated UV absorption spectra in both the gas phase and in solvents like ethanol (B145695) show good agreement with experimental data, validating the computational models used. jocpr.com
The stereochemistry of ofloxacin and its derivatives plays a critical role in their biological activity. asm.org The (S)-isomer of ofloxacin is significantly more active than the (R)-isomer. asm.org This difference is attributed to the inhibitory activity against DNA gyrase. asm.org
Conformational analysis of ofloxacin derivatives has shown that the methyl group on the oxazine (B8389632) ring is crucial for its inhibitory activities. nih.gov Molecular modeling studies have been used to compare the binding of the (S) and (R) enantiomers to DNA and the DNA-gyrase complex. asm.org These studies revealed that while both enantiomers have similar binding affinities to supercoiled DNA, the (S)-isomer binds more favorably to the DNA-DNA gyrase complex. asm.org This highlights the importance of stereochemistry in molecular interactions.
Computational methods are increasingly used to predict the degradation pathways of pharmaceuticals. bohrium.com For ofloxacin, DFT calculations and Fukui theory have been used to propose possible degradation pathways, which were then confirmed by experimental techniques like mass spectrometry. bohrium.com These computational approaches help in identifying the most likely sites for radical attack and subsequent bond cleavage.
Frontier electron density calculations have been utilized to verify the major degradation pathways of ofloxacin, which include demethylation, ketone formation, and aldehyde reaction at the piperazinyl group. acs.orgresearchgate.net These predictions are instrumental in understanding the formation of various degradation products, including Ofloxacin Q-acid.
Structure-Reactivity Relationships within the Pyrido[1,2,3-de]-1,4-benzoxazine Scaffold
The pyrido[1,2,3-de]-1,4-benzoxazine scaffold is the core structure of ofloxacin and its derivatives, and its modification has been a key strategy in developing new antibacterial agents. nih.govijfans.org Structure-activity relationship (SAR) studies have shown that substituents at various positions on this scaffold significantly influence the compound's properties.
For instance, the introduction of different groups at the C-10 position of the pyrido[1,2,3-de] acs.orgacs.orgbenzoxazine-6-carboxylic acid derivatives has been shown to modulate their antibacterial activity. nih.gov Similarly, modifications at the N1 position and the C7 position are known to be critical for antibacterial efficacy. researchgate.net
The cyclization of N-(2-haloacyl)-8-hydroxy-1,2,3,4-tetrahydroquinolines is a key reaction in the synthesis of the pyridobenzoxazinone core, and the stability of the resulting ring system is influenced by the nature of the substituents. ias.ac.in These synthetic and SAR studies provide a broader context for understanding the reactivity and stability of the pyrido[1,2,3-de]-1,4-benzoxazine scaffold present in (R)-Ofloxacin Q-acid.
Environmental Fate and Occurrence Studies Focus on Molecular Transformations
Identification of (R)-Ofloxacin Q Acid as an Environmental Transformation Product of Ofloxacin (B1677185)
Ofloxacin, a synthetic fluoroquinolone antibiotic, is known to undergo various transformations in the environment through processes such as photodegradation and biodegradation. These transformations lead to the formation of a number of byproducts, some of which may retain antibacterial activity or have their own ecotoxicological effects. The primary degradation pathways for ofloxacin often involve modifications to its piperazinyl, oxazine (B8389632), and carboxyl groups through oxidation and cleavage.
While numerous transformation products of ofloxacin have been identified in environmental matrices, the specific identification of (R)-Ofloxacin Q acid as a direct environmental transformation product is not extensively documented in peer-reviewed literature. However, given the known degradation pathways of ofloxacin which include alterations to the piperazine (B1678402) ring, it is plausible that (R)-Ofloxacin Q acid could be formed under certain environmental conditions. (R)-Ofloxacin Q acid is recognized as a key intermediate in the synthesis of ofloxacin. Further research is required to definitively confirm its presence and formation pathways as a transformation product of ofloxacin in various environmental compartments.
Microbial degradation is a significant factor in the environmental fate of fluoroquinolones. Various microorganisms have been shown to transform these antibiotics, leading to a diverse range of metabolites. The enantiomeric specificity of these microbial processes could also play a role in the potential formation and persistence of chiral transformation products like (R)-Ofloxacin Q acid.
Kinetics and Thermodynamics of (R)-Ofloxacin Q Acid Degradation in Environmental Matrices
Detailed studies on the degradation kinetics and thermodynamics specifically for (R)-Ofloxacin Q acid in environmental matrices such as soil and water are currently limited in the available scientific literature. However, the environmental behavior of the parent compound, ofloxacin, has been investigated, providing insights that may be relevant to its derivatives.
The degradation of ofloxacin in the environment is influenced by factors such as temperature, pH, and the presence of other substances. For instance, the photodegradation of ofloxacin can be enhanced under neutral pH conditions. The sorption of ofloxacin to soil and mineral particles follows two-compartment kinetics, indicating both fast and slow sorption processes.
The degradation of ofloxacin and other fluoroquinolones often follows pseudo-first-order kinetics. Thermodynamic parameters, including Gibbs free energy (ΔG°), enthalpy (ΔH°), and entropy (ΔS°), are crucial for understanding the spontaneity and nature of the degradation and adsorption processes. For example, a negative ΔG° indicates a spontaneous process, while the signs of ΔH° and ΔS° can reveal whether the process is endothermic or exothermic and the degree of randomness at the solid-liquid interface.
Future research should focus on determining the specific rate constants, half-lives, and thermodynamic parameters for the degradation of (R)-Ofloxacin Q acid in different environmental settings to accurately assess its persistence and potential for accumulation.
Advanced Analytical Techniques for Trace Level Detection in Environmental Samples
The detection of trace levels of pharmaceutical compounds and their transformation products in complex environmental matrices requires highly sensitive and selective analytical methods. Ultra-high-performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) has emerged as a powerful tool for this purpose.
UPLC-MS/MS offers several advantages for the analysis of compounds like (R)-Ofloxacin Q acid in environmental samples:
High Sensitivity: This technique can achieve low limits of detection (LOD) and quantification (LOQ), enabling the measurement of trace concentrations.
High Selectivity: Tandem mass spectrometry provides excellent selectivity, allowing for the differentiation of the target analyte from interfering matrix components.
Rapid Analysis: UPLC systems allow for fast separation times, increasing sample throughput.
The general workflow for the analysis of ofloxacin-related compounds in environmental samples typically involves sample collection, extraction, and instrumental analysis. Solid-phase extraction (SPE) is a common technique used to pre-concentrate the analytes and remove interfering substances from the sample matrix. The selection of the appropriate SPE sorbent and elution solvents is critical for achieving good recovery of the target compounds.
For the analysis of chiral compounds like (R)-Ofloxacin Q acid, chiral chromatography or the use of chiral selectors in the mobile phase may be necessary to separate the enantiomers. Capillary electrophoresis with laser-induced fluorescence detection has also been successfully used for the stereoselective determination of ofloxacin and its metabolites.
| Analytical Technique | Key Features | Application for (R)-Ofloxacin Q Acid Detection |
|---|---|---|
| UPLC-MS/MS | High sensitivity, high selectivity, rapid analysis. | Ideal for trace-level detection and quantification in complex environmental matrices like water and soil. |
| Solid-Phase Extraction (SPE) | Sample pre-concentration and clean-up. | Essential for isolating (R)-Ofloxacin Q acid from interfering substances prior to instrumental analysis. |
| Chiral Chromatography | Separation of enantiomers. | Necessary for the specific quantification of the (R)- enantiomer of Ofloxacin Q acid. |
| Capillary Electrophoresis | High separation efficiency, stereoselective analysis. | A potential alternative for the enantioselective analysis of ofloxacin metabolites. |
Role of (R)-Ofloxacin Q Acid in the Biogeochemical Cycling of Fluoroquinolone Residues
The biogeochemical cycling of fluoroquinolone residues involves a complex interplay of physical, chemical, and biological processes that determine their transport, transformation, and ultimate fate in the environment. Transformation products, including potentially (R)-Ofloxacin Q acid, play a crucial role in this cycle.
The formation of transformation products can alter the properties of the original contaminant, affecting its mobility, bioavailability, and toxicity. Some transformation products may be more persistent or more mobile than the parent compound, leading to their transport over longer distances in the environment. Conversely, some transformation processes can lead to the detoxification and mineralization of the antibiotic.
Future Research Directions and Potential Academic Applications
Development of More Efficient and Sustainable Enantioselective Synthetic Routes for Chiral Fluoroquinolone Intermediates
The synthesis of optically pure fluoroquinolones is of paramount importance, as enantiomers often exhibit different pharmacological activities. nih.govasm.org The (S)-enantiomer of ofloxacin (B1677185) (levofloxacin) is significantly more active than the (R)-enantiomer. asm.org Consequently, developing efficient and sustainable methods to produce chiral intermediates like (R)-Ofloxacin Q-acid is a major goal in synthetic chemistry.
Future research is focused on moving beyond classical resolution techniques toward more atom-economical and environmentally friendly enantioselective strategies. One promising area is the use of chiral Brønsted acid catalysts for transfer hydrogenation, which can achieve excellent enantiofacial discrimination with low catalyst loadings under mild conditions. thieme-connect.com For instance, the asymmetric metal-free synthesis of fluoroquinolones has been demonstrated using such organocatalytic hydrogenation. thieme-connect.com Another approach involves palladium-catalyzed asymmetric intramolecular allylic C–H amination to construct chiral backbones found in these molecules with high yields and enantioselectivities. chinesechemsoc.org
Table 1: Comparison of Synthetic Strategies for Chiral Fluoroquinolone Intermediates
| Synthetic Approach | Key Features | Potential Advantages | Research Focus |
| Organocatalytic Hydrogenation | Utilizes chiral Brønsted acids; metal-free. thieme-connect.com | High enantioselectivity, mild reaction conditions, reduced metal contamination. thieme-connect.com | Development of new, more efficient organocatalysts. |
| Asymmetric C-H Amination | Palladium-catalyzed intramolecular cyclization. chinesechemsoc.org | High yields and enantioselectivities for forming chiral rings. chinesechemsoc.org | Broadening substrate scope and catalyst optimization. |
| Chiral Pool Synthesis | Starts from readily available chiral molecules like (S)-alaninol. researchgate.net | Direct incorporation of stereocenter. | Improving overall yield and reducing the number of steps. researchgate.net |
| Diastereomeric Resolution | Separation of diastereomers prepared with a chiral auxiliary (e.g., L-prolinyl chloride). researchgate.net | Established and reliable method. | Improving separation efficiency and recycling of the chiral auxiliary. |
Advanced Characterization Techniques for Complex Mixtures Containing (R)-Ofloxacin Q Acid
The detection and quantification of (R)-Ofloxacin Q-acid in complex matrices, such as in bulk drug synthesis or environmental samples, require sophisticated analytical techniques. As an impurity or degradation product, its presence can be in trace amounts, necessitating methods with high sensitivity and selectivity.
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique, particularly when coupled with chiral stationary phases (CSPs) for enantioseparation. researchgate.net Ligand exchange chromatography using a C18 column with a mobile phase containing a chiral ligand like L-isoleucine and copper sulfate (B86663) has demonstrated successful baseline separation of ofloxacin enantiomers. researchgate.net Future work will likely focus on developing novel CSPs that offer greater resolution and are compatible with mass spectrometry (MS) for enhanced identification.
Hyphenated techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC/MS) are indispensable for structural elucidation of impurities. nih.govsemanticscholar.org These methods allow for the identification of intermediates and by-products formed during synthesis and degradation. nih.govacs.org Advanced electrochemical methods, using instruments like boron-doped diamond electrodes, are also emerging as a sensitive and efficient alternative for quantifying fluoroquinolones in pharmaceutical and biological samples. dergipark.org.tr
Table 2: Analytical Techniques for the Characterization of (R)-Ofloxacin Q-acid
| Technique | Application | Key Parameters/Focus |
| Chiral HPLC | Enantioseparation of ofloxacin and its intermediates. researchgate.net | Chiral stationary phases (e.g., polysaccharide-based, macrocyclic antibiotics), mobile phase composition, temperature. researchgate.net |
| LC-MS/MS | Identification and quantification in complex mixtures (e.g., environmental samples). nih.gov | Quadrupole time-of-flight (QTOF) analyzers, electrospray ionization (ESI), selection of precursor and product ions. nih.gov |
| Electrochemical Analysis | Quantification in pharmaceutical and biological fluids. dergipark.org.tr | Boron-doped diamond electrode, square wave voltammetry, pH optimization. dergipark.org.tr |
| NMR Spectroscopy | Structural elucidation of synthetic intermediates and impurities. chemicalbook.com | 1H NMR, 13C NMR, 2D NMR techniques for unambiguous structure assignment. |
Deeper Mechanistic Understanding of Environmental Degradation Pathways and By-product Formation
Fluoroquinolones like ofloxacin are frequently detected in wastewater and natural aquatic environments, raising concerns about their persistence and potential ecological impact. nih.govfrontiersin.org Understanding the degradation pathways of ofloxacin is crucial, as the transformation products may retain antibacterial activity or have unknown toxicities. (R)-Ofloxacin Q-acid is a key compound in these pathways, often resulting from the initial steps of degradation.
Photodegradation is a major pathway for ofloxacin removal in sunlit waters. frontiersin.org This process can be direct, through the absorption of sunlight by the ofloxacin molecule itself, or indirect, mediated by reactive species generated by dissolved organic matter (DOM). frontiersin.org Studies have shown that degradation can occur through demethylation, hydroxylation, decarboxylation, and cleavage of the piperazine (B1678402) or morpholine (B109124) rings. acs.orgmdpi.com
Future research should aim to provide a more detailed mechanistic map of these transformations, particularly focusing on the stereochemistry of the degradation products. Investigating how environmental factors such as pH, salinity, and the type of DOM influence the formation rates and pathways of products like (R)-Ofloxacin Q-acid is essential. acs.orgfrontiersin.org Biodegradation studies using specific microbial strains, such as Labrys portucalensis, have shown that biotransformation often involves the cleavage of the piperazine ring, leading to intermediates with reduced antibacterial potency. nih.gov Further exploration of microbial and enzymatic degradation could lead to bioremediation strategies.
Utilization of (R)-Ofloxacin Q Acid as a Model Compound for Chiral Quinolone Analogue Studies
(R)-Ofloxacin Q-acid serves as an excellent model compound for broader academic studies on the entire class of chiral quinolone antibiotics. biosynth.com Its well-defined structure and status as a key synthetic intermediate make it a valuable reference standard for developing and validating new analytical methods. simsonpharma.comsynzeal.com
In medicinal chemistry, it can be used in structure-activity relationship (SAR) studies. By comparing the biological activity (or lack thereof) of (R)-Ofloxacin Q-acid with ofloxacin and other analogues, researchers can better understand the structural requirements for antibacterial efficacy. asm.org Specifically, it helps to elucidate the critical role of the N-methylpiperazine group, which is absent in the Q-acid structure, for interaction with the target enzyme, DNA gyrase. asm.org
Furthermore, in environmental science, (R)-Ofloxacin Q-acid can be used as a standard to study the fate and transport of quinolone degradation products in ecosystems. Its stability and physicochemical properties can be compared with other quinolone analogues to build predictive models for environmental contamination. This allows for a more comprehensive risk assessment of this important class of antibiotics.
Q & A
Basic Research Questions
Q. What experimental approaches are recommended for characterizing the physicochemical properties of (R)-Ofloxacin Q acid?
- Methodological Answer : Use differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) to determine thermal stability. Solubility studies in polar/non-polar solvents (e.g., water, 1-octanol) should follow protocols like those in NIST solubility datasets . High-performance liquid chromatography (HPLC) with chiral columns can confirm enantiomeric purity, as described in impurity profiling guidelines for fluoroquinolones .
Q. How can researchers validate the enantiomeric purity of (R)-Ofloxacin Q acid in synthetic batches?
- Methodological Answer : Combine chiral HPLC with circular dichroism (CD) spectroscopy. Reference standards for (R)- and (S)-enantiomers must be used for calibration. For reproducibility, document protocols per ALCOA+ principles (Attributable, Legible, Contemporaneous, Original, Accurate) to ensure data integrity .
Q. What are the best practices for designing solubility studies of (R)-Ofloxacin Q acid across varying temperatures?
- Methodological Answer : Follow the McGowan method for aqueous solubility prediction, as applied to related fluoroquinolones like norfloxacin and ciprofloxacin. Use a temperature-controlled shaker bath (293.15–333.15 K) and validate results against NIST Webbook data . Include error margins in triplicate measurements to address variability.
Advanced Research Questions
Q. How can conflicting solubility data for (R)-Ofloxacin Q acid in mixed solvents be resolved?
- Methodological Answer : Apply thermodynamic modeling (e.g., modified Apelblat equation) to reconcile discrepancies. Cross-reference datasets from multiple sources (e.g., peer-reviewed journals, NIST) and assess solvent purity and measurement conditions (e.g., equilibration time) as potential confounding factors . Statistical tools like Bland-Altman plots can quantify agreement between datasets.
Q. What strategies are effective for isolating and quantifying trace impurities like Ofloxacin EP Impurity E in (R)-Ofloxacin Q acid samples?
- Methodological Answer : Use ultra-HPLC (UHPLC) coupled with tandem mass spectrometry (MS/MS) for high sensitivity. Optimize chromatographic conditions (e.g., gradient elution with 0.1% formic acid) based on fluoroquinolone impurity guidelines . Validate limits of detection (LOD) and quantification (LOQ) via International Council for Harmonisation (ICH) Q2(R1) protocols.
Q. How should researchers address contradictions in antimicrobial activity data between (R)- and (S)-Ofloxacin enantiomers?
- Methodological Answer : Design dose-response assays (e.g., broth microdilution) under standardized conditions (pH, inoculum size). Use fractional inhibitory concentration (FIC) indices to assess synergy/antagonism. Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to refine hypotheses and isolate variables like bacterial membrane permeability .
Q. What frameworks support the development of a robust research question (RQ) on (R)-Ofloxacin Q acid’s metabolic stability?
- Methodological Answer : Use the PICO framework (Population: in vitro hepatocyte models; Intervention: metabolic inhibitors; Comparison: S-enantiomer; Outcome: half-life). Ensure the RQ aligns with gaps identified in literature reviews (e.g., cytochrome P450 interactions) and integrates systematic review methodologies .
Data Management and Reproducibility
Q. How can researchers ensure reproducibility in synthesizing (R)-Ofloxacin Q acid?
- Methodological Answer : Document synthetic steps (e.g., piperazine substitution reactions) in line with Beilstein Journal guidelines, including detailed reaction conditions (temperature, catalysts) and purification methods (recrystallization solvents). Share protocols via open-access repositories with FAIR (Findable, Accessible, Interoperable, Reusable) metadata .
Q. What quality control (QC) measures are critical for spectroscopic data validation?
- Methodological Answer : Implement routine QC checks via reference standards (e.g., USP Ofloxacin Related Compound A) and inter-laboratory comparisons. Use software tools (e.g., MestReNova) to archive raw NMR/FTIR spectra with timestamped metadata, adhering to ALCOA+ standards .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
